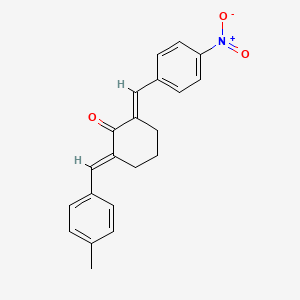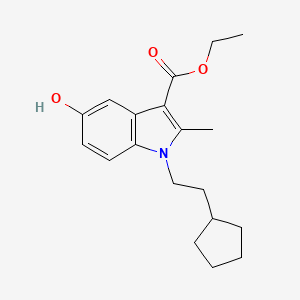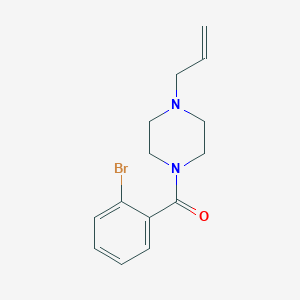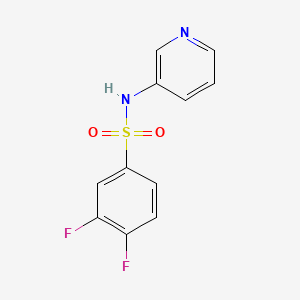![molecular formula C15H17NO3 B5352220 N-[1-(4-methoxyphenyl)ethyl]-5-methyl-2-furamide](/img/structure/B5352220.png)
N-[1-(4-methoxyphenyl)ethyl]-5-methyl-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-methoxyphenyl)ethyl]-5-methyl-2-furamide, also known as MAF, is a chemical compound that has been of interest to researchers due to its potential biological and pharmacological properties. MAF is a synthetic analog of furanocoumarin, a naturally occurring compound found in plants. In
Mechanism of Action
The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]-5-methyl-2-furamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. These effects may contribute to the anticancer and anti-inflammatory properties of this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. This compound has also been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative damage. In addition, this compound has been shown to modulate the immune system, which may have implications for its potential as an immunomodulatory agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[1-(4-methoxyphenyl)ethyl]-5-methyl-2-furamide in lab experiments is its potential as a novel anticancer and anti-inflammatory agent. Its synthetic nature also allows for greater control over its purity and concentration, which is important for reproducibility in experiments. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain in vivo experiments. Additionally, the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on N-[1-(4-methoxyphenyl)ethyl]-5-methyl-2-furamide. One area of interest is the development of this compound as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to elucidate the mechanism of action of this compound and to determine its potential toxicity in vivo. Additionally, the development of more efficient synthesis methods for this compound may allow for greater scalability and cost-effectiveness in its production. Overall, this compound is a promising compound with potential applications in the fields of cancer and inflammation research.
Synthesis Methods
N-[1-(4-methoxyphenyl)ethyl]-5-methyl-2-furamide can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenethylamine with furan-2-carboxylic acid, followed by a series of chemical transformations. The final step involves the addition of a methyl group to the furan ring, resulting in the formation of this compound. The synthesis of this compound has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.
Scientific Research Applications
N-[1-(4-methoxyphenyl)ethyl]-5-methyl-2-furamide has been the subject of several scientific studies, and its potential pharmacological properties have been investigated. One of the main areas of research has been its anticancer activity. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been investigated for its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammation.
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10-4-9-14(19-10)15(17)16-11(2)12-5-7-13(18-3)8-6-12/h4-9,11H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESLAVLSVDFJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC(C)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-{[6-(dimethylamino)-3-pyridinyl]methyl}octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5352141.png)

![5-({3-[(4-fluorophenyl)amino]-1-piperidinyl}carbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5352155.png)

![4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-morpholinecarboxylic acid](/img/structure/B5352166.png)
![2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5352173.png)

![1-(3,5-dichlorophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5352188.png)
![2-(benzyloxy)-5-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B5352189.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5352199.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5352216.png)
![tert-butyl 2-[4-(difluoromethoxy)-3-methoxybenzylidene]hydrazinecarboxylate](/img/structure/B5352241.png)

